molecular formula C5H10FNO B1403529 1-Amino-3-fluorocyclobutane-1-methanol CAS No. 1363383-42-9

1-Amino-3-fluorocyclobutane-1-methanol

Cat. No.: B1403529
CAS No.: 1363383-42-9
M. Wt: 119.14 g/mol
InChI Key: JMESLWUJQFORNN-UHFFFAOYSA-N
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Description

Research Compound: 1-Amino-3-fluorocyclobutane-1-methanol this compound is a synthetic, fluorinated organic compound belonging to the class of aminocyclobutane derivatives. It features a cyclobutane ring scaffold substituted with both an amino functional group and a fluorinated methanol moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships and developing novel pharmacologically active molecules. Key Research Applications Medicinal Chemistry: Serves as a key intermediate in the synthesis of more complex molecules. The scaffold is of interest for developing potential therapeutic agents. Chemical Biology: Can be utilized as a probe to study enzyme interactions or metabolic pathways. Material Science: May find application in the development of advanced materials with tailored properties. Handling and Storage This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. For specific storage conditions, please refer to the product's Certificate of Analysis.

Properties

IUPAC Name

(1-amino-3-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESLWUJQFORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Radiofluorination

A widely reported method for introducing fluorine-18 involves nucleophilic substitution using [^18F]fluoride ion under no-carrier-added (NCA) conditions. The general procedure includes:

  • Drying of [^18F]fluoride ion by azeotropic evaporation with acetonitrile in the presence of potassium carbonate and Kryptofix 222 as a phase-transfer catalyst.
  • Reaction of the dried [^18F]fluoride with a suitable precursor, such as a trifluoromethanesulfonate (triflate) ester of a protected cyclobutane derivative, at elevated temperatures (around 85°C) for a short duration (approximately 5 minutes).
  • Subsequent hydrolysis and deprotection steps to yield the target 1-Amino-3-fluorocyclobutane-1-methanol compound.

This approach yields the radiolabeled product with moderate radiochemical yields (~12% end of bombardment) within about 60 minutes total synthesis time, suitable for clinical PET tracer production. The synthesis resembles that of [^18F]FDG, allowing adaptation of automated synthesis modules originally designed for FDG production.

Non-Radioactive Fluorination

For non-radioactive synthesis, fluorination can be achieved by reaction of a cyclobutane precursor bearing a good leaving group (e.g., triflate) with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride under anhydrous conditions. The reaction is typically conducted in polar aprotic solvents like acetonitrile at elevated temperatures.

Precursor Preparation and Protection Strategy

The precursor for fluorination is often a cyclobutane derivative with the following characteristics:

  • The amino group is protected as a tert-butyl carbamate (Boc) to prevent side reactions during fluorination.
  • The 1-position carboxylic acid is esterified as a methyl ester to increase stability and solubility.
  • The 3-position hydroxyl is converted into a triflate group to serve as a leaving group for nucleophilic fluorination.

This precursor is synthesized via multi-step organic synthesis involving:

  • Cyclobutane ring construction.
  • Introduction and protection of the amino group.
  • Functional group interconversions to install the triflate leaving group.

After fluorination, the Boc protecting group and ester are removed by hydrolysis under acidic or basic conditions to yield the free amino alcohol.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Drying of [^18F]fluoride Potassium carbonate, Kryptofix 222, acetonitrile 118°C (evaporation) Multiple azeotropic evaporations Ensures dry fluoride for nucleophilic substitution
Fluorination of precursor 1-tert-butyl carbamate-3-trifluoromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester in dry acetonitrile 85°C 5 min Radiochemical yield ~12% (EOB)
Hydrolysis and deprotection Acidic or basic hydrolysis Ambient to 60°C Variable Yields free this compound

Purification and Quality Control

Following synthesis, the product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>95%). The final compound is characterized by:

  • Radiochemical purity and identity confirmed by radio-HPLC.
  • Chemical purity by analytical HPLC.
  • Specific activity measurements.

Research Findings and Applications

  • The radiolabeled this compound has been evaluated as a PET imaging agent for tumor detection due to its amino acid analog structure.
  • The synthesis protocol has been optimized for automation, enabling routine clinical production.
  • Biodistribution studies in tumor-bearing rats demonstrated favorable uptake and clearance profiles, supporting its diagnostic utility.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Amino-3-fluorocyclobutane-1-methanol (C5H10FNO) features a cyclobutane ring with an amino group and a fluorine atom attached to it. Its unique structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development . It serves as a building block for synthesizing biologically active compounds. The fluorinated cyclobutane derivatives are particularly noted for their ability to mimic natural substrates, which can enhance their interaction with biological targets .

Key Insights:

  • Bioavailability: The presence of the fluorine atom can improve the solubility and bioavailability of the compounds derived from it, making them more effective in therapeutic applications.
  • Drug Design: The compound's structure allows for modifications that can lead to new drug candidates with specific pharmacological properties.

Radiopharmaceuticals

This compound is also utilized in the development of radiopharmaceuticals, specifically as a precursor for positron emission tomography (PET) tracers. The derivative 18F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid ([18F]FACBC) has been studied for its potential in tumor imaging .

Case Study:

  • A study demonstrated that [18F]FACBC is taken up by amino acid transporters, showing promise for detecting tumors through PET imaging. This application is crucial for diagnosing and monitoring cancer progression .

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate in the production of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Chemical Reactions:

  • Oxidation: Can be oxidized to form corresponding products using reagents like potassium permanganate.
  • Substitution: Nucleophilic substitution can occur where the fluorine atom or amino group is replaced by other functional groups.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-Amino-3-fluorocyclobutaneFree amine; lacks Boc protectionMore reactive due to unprotected amine
1-(Boc-amino)-cyclobutaneNo fluorine; contains only cyclobutaneLess polar than the fluorinated variant
18F-labeled derivativesIncorporates radioactive fluorineUsed in PET imaging for tumor detection

Mechanism of Action

The mechanism of action of 1-Amino-3-fluorocyclobutane-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

  • Structure: Differs by having two fluorine atoms at the 3,3-positions and a Boc-protected amino group (tert-butoxycarbonyl) instead of a free -NH₂.
  • Molecular Formula: C₁₀H₁₇NO₃F₂ (MW: 237.24) vs. C₅H₉FNO (estimated MW for target: ~133.13).
  • Applications: Used in synthesizing amide derivatives for treating HBV infections. The Boc group enhances stability during synthesis but requires deprotection for bioactivity, unlike the free amino group in the target compound .
  • Key Differences: Higher molecular weight and steric bulk due to the Boc group. Dual fluorine substitution may increase metabolic stability but reduce polarity compared to mono-fluorinated analogs.

1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

  • Structure : Features a 4-fluorophenyl group attached to the cyclobutane ring instead of a fluorine atom.
  • Molecular Formula: C₁₁H₁₃FNO (MW: 194.23).
  • Key Differences :
    • The fluorophenyl substituent increases lipophilicity and π-π stacking capability, unlike the aliphatic fluorine in the target compound.
    • The hydroxyl group at the 1-position may limit solubility compared to the hydroxymethyl group.

3-Methylcyclobutan-1-ol Derivatives

  • Structure: Lacks both amino and fluorine groups; substituents include methyl or methoxyethyl groups.
  • Example: [1-(2-Methoxyethyl)cyclobutyl]methanol (C₇H₁₄O₂, MW: 130.18).
  • Applications: Primarily used as building blocks in organic synthesis.
  • Key Differences: Lower polarity and reactivity due to non-functionalized substituents. Smaller molecular weight and simpler synthesis routes.

1-Methylcyclopentanol

  • Structure: Cyclopentanol derivative with a methyl group; differs in ring size (5-membered vs. 4-membered).
  • Molecular Formula : C₆H₁₂O (MW: 100.16).
  • Applications : Used in industrial solvents or fragrances. The larger ring reduces strain, enhancing stability but decreasing reactivity compared to cyclobutanes .
  • Key Differences: Reduced ring strain in cyclopentane alters conformational flexibility and synthetic accessibility. No functional groups for targeted drug design.

Research Findings and Implications

  • Fluorine’s Role: Mono-fluorination (as in the target compound) balances metabolic stability and polarity, whereas di-fluorination () or fluorophenyl groups () may skew properties toward lipophilicity .
  • Amino Group Accessibility: The free -NH₂ in the target compound enables direct derivatization without deprotection steps, contrasting with Boc-protected analogs .
  • Ring Strain : Cyclobutane’s high strain energy enhances reactivity for ring-opening or functionalization compared to cyclopentane derivatives .

Biological Activity

1-Amino-3-fluorocyclobutane-1-methanol, also known as 1-amino-3-fluorocyclobutane, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and nuclear medicine. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods. The synthesis typically involves the introduction of fluorine into a cyclobutane structure, followed by amination and hydroxylation processes. The following table summarizes key synthesis routes:

Step Reagents Conditions Yield
1Cyclobutene + FluorineControlled atmosphereVariable
2Fluorocyclobutane + AmmoniaHigh pressureHigh
3Amino compound + MethanolRefluxModerate

The biological activity of this compound primarily revolves around its role as a radiolabeled amino acid in PET imaging. Its structure allows it to be taken up by amino acid transporters in tumors, making it useful for imaging and diagnosing certain types of cancer. Specifically, it has been shown to interact with the LAT1 and ASCT2 transporters, facilitating its uptake in malignant tissues .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Detection of Glioblastoma Multiforme : A study reported the use of [^18F]FACBC (a radiolabeled version of 1-amino-3-fluorocyclobutane) in detecting residual glioblastoma multiforme post-surgery. The imaging results indicated high uptake in tumor regions compared to normal brain tissue, demonstrating its utility in oncological diagnostics .
  • Prostate Cancer Imaging : In another study, [^18F]FACBC was utilized for PET imaging in patients with prostate cancer. The compound's uptake was correlated with tumor heterogeneity and resistance to androgen deprivation therapy, suggesting its potential role in monitoring treatment response .

Research Findings

Research indicates that the biological activity of this compound is not limited to imaging applications but may extend to therapeutic avenues as well. Its structural properties allow it to inhibit certain metabolic pathways that are crucial for tumor growth.

Comparative Studies

Comparative studies between [^18F]FACBC and other agents like [^18F]FDG have shown that while both compounds are effective in tumor localization, [^18F]FACBC offers superior specificity for certain tumor types due to its selective uptake by amino acid transporters .

Q & A

Q. What statistical approaches address variability in cellular uptake assays across replicate experiments?

  • Methodology : Use mixed-effects models to account for batch-to-batch variability (e.g., cell passage number, reagent lots). Normalize uptake data to protein content or housekeeping genes (e.g., GAPDH). For FACBC, inter-experiment CVs were reduced to <15% using internal standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 2
1-Amino-3-fluorocyclobutane-1-methanol

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